Zavolosotine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

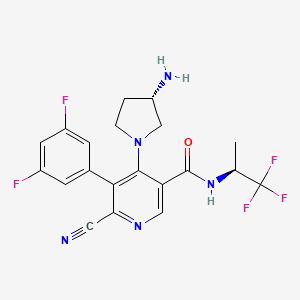

Zavolosotine is a synthetic organic compound classified as a somatostatin receptor agonist. It specifically targets somatostatin receptor type 5 (SSTR5), making it a promising candidate for the treatment of hyperinsulinism and other related disorders . The compound’s chemical structure is defined by its IUPAC name: 4-[(3S)-3-aminopyrrolidin-1-yl]-6-cyano-5-(3,5-difluorophenyl)-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-carboxamide .

Preparation Methods

The synthesis of zavolosotine involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine core.

Introduction of functional groups: Various functional groups, such as cyano, difluorophenyl, and aminopyrrolidinyl, are introduced through a series of reactions including nucleophilic substitution and amination.

Final coupling and purification: The final step involves coupling the intermediates to form this compound, followed by purification using techniques like chromatography

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Zavolosotine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives, often using reagents like hydrogen gas in the presence of a catalyst.

Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under controlled conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Zavolosotine has several key applications across different scientific domains:

Chemistry

This compound serves as a model compound in studies involving somatostatin receptor agonists. It is utilized to understand the interactions between these compounds and various receptors, which can lead to the development of more effective therapeutic agents.

Biology

In biological research, this compound is used to investigate its effects on insulin and glucagon secretion. This is particularly relevant in understanding metabolic pathways and developing treatments for disorders characterized by abnormal hormone levels.

Medicine

The compound is being explored for its potential therapeutic applications in treating endocrine and metabolic disorders, especially those involving abnormal insulin secretion. Its specificity for SSTR5 may lead to targeted therapies with fewer side effects compared to broader-spectrum somatostatin analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Congenital Hyperinsulinism : In a Phase 1 clinical trial, this compound was administered to patients with congenital hyperinsulinism. The preliminary results indicated a reduction in insulin secretion levels, suggesting its potential effectiveness in managing this condition .

- Endocrine Disorders : Research has shown that this compound effectively modulates glucose homeostasis by activating SSTR5, which could be beneficial in treating various endocrine disorders characterized by insulin dysregulation.

Mechanism of Action

Zavolosotine exerts its effects by acting as an agonist for somatostatin receptor type 5 (SSTR5). Upon binding to SSTR5, this compound activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the inhibition of insulin and glucagon secretion, thereby regulating blood glucose levels . The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway, which plays a crucial role in mediating the compound’s effects.

Comparison with Similar Compounds

Zavolosotine is unique in its high specificity and potency as an SSTR5 agonist. Similar compounds include:

Pasireotide: Another somatostatin receptor agonist with broader receptor specificity.

Octreotide: A somatostatin analog that targets multiple somatostatin receptors but with less specificity for SSTR5.

Lanreotide: Similar to octreotide, it targets multiple somatostatin receptors and is used in the treatment of acromegaly and neuroendocrine tumors

Compared to these compounds, this compound’s high specificity for SSTR5 makes it a promising candidate for targeted therapies with potentially fewer side effects.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Zavolosotine as a somatostatin receptor subtype 5 (SST5) agonist, and how does it influence insulin and glucagon secretion?

- Methodological Answer : this compound binds selectively to SST5 receptors (EC₅₀ <1 nM) , modulating downstream signaling pathways such as adenylate cyclase inhibition. To study its effects on hormone secretion, use in vitro assays with pancreatic β-cell and α-cell lines. Measure insulin/glucagon levels via ELISA and correlate with SST5 activation using cAMP assays. In vivo, employ rodent models (e.g., rats) to monitor blood glucose and hormone dynamics under controlled fasting/feeding conditions .

Q. What experimental models are optimal for evaluating this compound’s in vivo efficacy and safety?

- Methodological Answer : Use Sprague-Dawley rats for acute and chronic dosing studies. Administer this compound orally and collect blood samples at timed intervals to assess pharmacokinetics (plasma concentration via LC-MS) and pharmacodynamics (glucagon/insulin via immunoassays). Include control groups receiving SST5 antagonists to validate target specificity. Monitor adverse effects (e.g., gastrointestinal motility changes) using behavioral assays and histopathology .

Q. How can researchers ensure reproducibility in this compound’s structural characterization and purity validation?

- Methodological Answer : Perform high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. Use HPLC with UV/Vis detection (purity >95%) and compare retention times with reference standards. Document synthetic routes, including solvent systems and purification steps, in compliance with guidelines for experimental reproducibility .

Q. What are the key parameters for designing dose-response studies with this compound?

- Methodological Answer : Establish a dose range (e.g., 0.1–10 mg/kg) based on preliminary pharmacokinetic data. Use nonlinear regression analysis to calculate EC₅₀/ED₅₀ values. Include negative controls (vehicle) and positive controls (e.g., octreotide for SST5 agonism). Standardize administration routes (oral vs. intravenous) and fasting protocols to minimize variability .

Q. How should contradictory findings about this compound’s paradoxical increase in blood glucagon levels be addressed?

- Methodological Answer : Investigate compensatory mechanisms (e.g., SST5 desensitization or cross-talk with other receptors like GLP-1). Perform RNA sequencing on pancreatic α-cells to identify downstream gene expression changes. Compare results with SST5 knockout models to isolate receptor-specific effects .

Advanced Research Questions

Q. What statistical approaches are recommended for analyzing this compound’s dual inhibition of insulin and glucagon in heterogeneous datasets?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in hormone measurements. Use principal component analysis (PCA) to identify confounding variables (e.g., circadian rhythms, diet). Validate findings with bootstrapping or Bayesian hierarchical models to ensure robustness .

Q. How can researchers optimize in vitro assays to distinguish this compound’s SST5 activity from off-target effects on related receptors (e.g., SST1-4)?

- Methodological Answer : Use HEK293 cells transfected with individual SST receptor subtypes. Perform competitive binding assays with radiolabeled ligands (e.g., ¹²⁵I-somatostatin-14) and calculate Ki values. Validate selectivity via calcium flux assays or β-arrestin recruitment in multi-receptor panels .

Q. What strategies are effective for reconciling discrepancies between in vitro potency (EC₅₀ <1 nM) and in vivo efficacy in preclinical models?

- Methodological Answer : Investigate bioavailability limitations using Caco-2 cell permeability assays and hepatic microsomal stability tests. Corrogate pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict tissue distribution and receptor occupancy. Adjust formulations (e.g., lipid-based carriers) to enhance oral absorption .

Q. How should longitudinal studies be designed to assess this compound’s long-term metabolic effects?

- Methodological Answer : Implement a 12-week chronic dosing regimen in diabetic rodent models (e.g., db/db mice). Monitor body weight, glucose tolerance (OGTT), and HbA1c. Include interim sacrifices for tissue-specific analyses (e.g., pancreatic islet morphology via immunohistochemistry). Use survival analysis to evaluate attrition rates due to potential toxicity .

Q. What computational tools are suitable for predicting this compound’s binding interactions with SST5?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using SST5 cryo-EM structures (PDB ID: 7TVA). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with mutagenesis data (e.g., alanine scanning) to identify critical residues for agonism .

Properties

CAS No. |

2604416-66-0 |

|---|---|

Molecular Formula |

C20H18F5N5O |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

4-[(3S)-3-aminopyrrolidin-1-yl]-6-cyano-5-(3,5-difluorophenyl)-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H18F5N5O/c1-10(20(23,24)25)29-19(31)15-8-28-16(7-26)17(11-4-12(21)6-13(22)5-11)18(15)30-3-2-14(27)9-30/h4-6,8,10,14H,2-3,9,27H2,1H3,(H,29,31)/t10-,14-/m0/s1 |

InChI Key |

HQIIZMSUOLJYSO-HZMBPMFUSA-N |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CC[C@@H](C2)N)C3=CC(=CC(=C3)F)F)C#N |

Canonical SMILES |

CC(C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CCC(C2)N)C3=CC(=CC(=C3)F)F)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.